molecular formula C7H12BrNO B154447 1-(Bromoacetyl)piperidine CAS No. 1796-25-4

1-(Bromoacetyl)piperidine

Cat. No.: B154447
CAS No.: 1796-25-4
M. Wt: 206.08 g/mol
InChI Key: GWJIPNKXIAJCPA-UHFFFAOYSA-N
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Description

1-(Bromoacetyl)piperidine is an organic compound with the molecular formula C₇H₁₂BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoacetyl group attached to the nitrogen atom of the piperidine ring. It is a solid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromoacetyl)piperidine can be synthesized through the bromination of acetylpiperidine. The typical synthetic route involves the reaction of piperidine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromoacetyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(Bromoacetyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Bromoacetyl)piperidine is unique due to its combination of a piperidine ring and a bromoacetyl group, which imparts specific reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

2-bromo-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJIPNKXIAJCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445363
Record name 1-(Bromoacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-25-4
Record name 1-(Bromoacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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